molecular formula C10H14N2O2 B1510354 (3-Morpholinopyridin-2-yl)methanol CAS No. 1126367-65-4

(3-Morpholinopyridin-2-yl)methanol

Cat. No.: B1510354
CAS No.: 1126367-65-4
M. Wt: 194.23 g/mol
InChI Key: ZBWMJTIVGZMUIA-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) and Morpholine (B109124) Heterocycles in Synthetic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental component in a vast array of natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net Its aromatic nature, coupled with the electron-withdrawing effect of the nitrogen atom, imparts distinct reactivity and allows for diverse functionalization. Pyridine derivatives are integral to numerous approved drugs, highlighting their importance in medicinal chemistry. nih.gov

Similarly, the morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a highly sought-after motif in drug discovery. Its presence can enhance the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, which are critical for drug efficacy. The development of synthetic methodologies to create substituted morpholines is an active area of research, driven by the need for novel therapeutic agents. nih.gov

Overview of the Chemical Structure of (3-Morpholinopyridin-2-yl)methanol

The chemical structure of this compound features a pyridine ring substituted at the 3-position with a morpholine ring and at the 2-position with a hydroxymethyl group (-CH₂OH). This arrangement of functional groups provides several key features: a basic nitrogen in the pyridine ring, a tertiary amine and an ether linkage within the morpholine moiety, and a primary alcohol. These functionalities offer multiple points for further chemical modification and potential interactions with biological targets.

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name (3-morpholin-4-ylpyridin-2-yl)methanol
CAS Number 1126367-65-4
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol

Significance of the this compound Scaffold in Academic Research

While extensive, dedicated research on this compound itself is still emerging, the significance of its structural components is well-documented in academic literature. The pyridinylmethanol moiety is a key feature in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders. researchgate.net This suggests that derivatives of this compound could be explored for similar therapeutic applications.

Furthermore, a closely related compound, (5-chloro-3-morpholinopyridin-2-yl)methanol, has been utilized as an intermediate in the synthesis of tricyclic compounds that act as kinase inhibitors for the treatment of cancer. google.com In this synthesis, the methanol (B129727) group is oxidized to an aldehyde, demonstrating the utility of the hydroxymethyl group as a handle for further chemical transformations. google.com This highlights the potential of this compound as a valuable starting material for the synthesis of more complex and biologically active molecules. The exploration of its synthetic accessibility and reactivity is a key focus for researchers aiming to unlock its full potential in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-morpholin-4-ylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-9-10(2-1-3-11-9)12-4-6-14-7-5-12/h1-3,13H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWMJTIVGZMUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738917
Record name [3-(Morpholin-4-yl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126367-65-4
Record name [3-(Morpholin-4-yl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Morpholinopyridin 2 Yl Methanol

Retrosynthetic Analysis and Key Disconnection Strategies for the Pyridine-Methanol Core of (3-Morpholinopyridin-2-yl)methanol

Retrosynthetic analysis of this compound reveals two primary disconnection points. The first is the carbon-nitrogen bond between the pyridine (B92270) ring and the morpholine (B109124) moiety. This suggests a nucleophilic aromatic substitution or a coupling reaction to introduce the morpholine ring. The second key disconnection is at the carbon-carbon bond of the hydroxymethyl group, pointing towards the reduction of a carboxylic acid or its derivative, or the addition of a one-carbon unit to the pyridine ring.

A plausible retrosynthetic route would involve disconnecting the morpholine group to give a 3-halopyridin-2-yl)methanol intermediate. This intermediate could be further simplified by disconnecting the hydroxymethyl group to a 2-halopyridine-3-carboxylic acid or a related derivative. This approach allows for the sequential and controlled introduction of the required functional groups.

Approaches to Introduce the Morpholine Moiety onto the Pyridine Ring

The introduction of the morpholine ring onto the pyridine scaffold is a critical step in the synthesis of the target molecule. Several methods can be employed, with nucleophilic aromatic substitution being a prominent strategy.

Nucleophilic Aromatic Substitution (SNAr) Strategies in the Synthesis of Morpholinopyridines

Nucleophilic aromatic substitution (SNAr) is a widely used reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For the synthesis of morpholinopyridines, this typically involves reacting a pyridine ring bearing a good leaving group, such as a halogen (e.g., chloro or bromo), at the 3-position with morpholine. wikipedia.orgmasterorganicchemistry.com

The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov Pyridines are particularly reactive towards SNAr at the ortho and para positions due to the effective delocalization of the negative charge by the nitrogen atom. wikipedia.org

Reactant 1Reactant 2ConditionsProductNotes
3-HalopyridineMorpholineBase, Solvent (e.g., DMF, DMSO)3-MorpholinopyridineThe choice of halogen and reaction conditions can influence the yield and reaction rate.
2-Chloro-3-nitropyridineMorpholine-2-Morpholino-3-nitropyridineThe nitro group acts as a strong activating group for SNAr. researchgate.net

Alternative Coupling and Cyclization Methods for Morpholine Ring Formation

Beyond SNAr, other methods can be utilized to construct the morpholine ring onto the pyridine core. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile alternative for forming the C-N bond between the pyridine ring and morpholine. These reactions typically employ a palladium or copper catalyst to couple an amine with an aryl halide.

In some cases, the morpholine ring can be constructed through a cyclization reaction. For instance, a starting material containing a pyridine ring with appropriate functional groups at the 2 and 3 positions can be induced to cyclize with a suitable dielectrophile to form the fused pyridomorpholine system. researchgate.net

Formation of the Hydroxymethyl Group at the Pyridine 2-Position

The final key transformation is the introduction of the hydroxymethyl group at the 2-position of the pyridine ring. This can be achieved through the reduction of various functional groups or by direct introduction using specific reagents.

Reduction of Carboxylic Acid, Ester, or Nitrile Precursors

A common and reliable method for installing the hydroxymethyl group is the reduction of a corresponding carboxylic acid, ester, or nitrile at the 2-position of the pyridine ring. orgsyn.org

Carboxylic Acids: Pyridine-2-carboxylic acids can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride (LAH). orgsyn.org However, due to the reactivity of LAH, milder and more selective reagents are often preferred.

Esters: Pyridine-2-carboxylates are readily reduced to (pyridin-2-yl)methanol using reducing agents such as sodium borohydride (B1222165) in the presence of a suitable additive or under specific conditions.

Nitriles: The reduction of 2-cyanopyridine (B140075) can also yield (pyridin-2-yl)methanol, typically requiring strong reducing agents.

PrecursorReducing AgentProduct
3-Morpholinopyridine-2-carboxylic acidLithium Aluminum Hydride (LAH)This compound
Methyl 3-morpholinopyridine-2-carboxylateSodium BorohydrideThis compound
3-Morpholinopyridine-2-carbonitrileDiisobutylaluminium hydride (DIBAL-H)This compound

Strategic Introduction of the Methanol (B129727) Functionality via Organometallic or Other Reagents

Alternatively, the hydroxymethyl group can be introduced directly. This can involve the reaction of a 2-lithiated pyridine derivative with formaldehyde. This organometallic approach allows for the direct formation of the C-C bond and subsequent alcohol functionality upon workup. Another strategy involves the use of Grignard reagents with pyridine N-oxides, which can lead to the formation of 2-substituted pyridines. organic-chemistry.org

Multistep Synthetic Routes to this compound from Simple Pyridine Precursors

The synthesis of this compound can be strategically approached from readily available and cost-effective pyridine precursors, such as quinolinic acid. A plausible and efficient synthetic pathway involves a sequence of reactions, including the formation of a key intermediate, 3-halopyridine-2-methanol, followed by the introduction of the morpholine ring.

Anhydrization: Quinolinic acid is treated with a dehydrating agent, such as thionyl chloride, to form the corresponding anhydride (B1165640) google.com.

Esterification: The anhydride undergoes esterification to yield a diester derivative google.com.

Ammoniation and Fluorination: The ester is then subjected to ammoniation followed by a fluorination reaction to introduce the fluorine atom at the 3-position of the pyridine ring google.com.

Reduction of the Ester Group: The final step in the formation of the intermediate is the reduction of the ester group at the 2-position to a hydroxymethyl group, affording 3-fluoropyridine-2-methanol google.com.

With the 3-fluoropyridine-2-methanol intermediate in hand, the subsequent crucial step is the introduction of the morpholine moiety. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 3-position of the pyridine ring is an effective leaving group, facilitating the attack by the secondary amine of morpholine. This reaction is generally carried out in the presence of a base and a suitable solvent at elevated temperatures.

A representative reaction for the introduction of a morpholine ring onto a heterocyclic system is the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from its chloro-substituted precursor mdpi.com. In this documented procedure, morpholine is reacted with the chlorinated quinoline (B57606) in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent at 120 °C, resulting in a high yield of the desired product mdpi.com. A similar strategy can be applied to the synthesis of this compound from 3-fluoropyridine-2-methanol.

An alternative approach could involve the synthesis of 3-morpholinopyridine-2-carbaldehyde as an intermediate, followed by its reduction to the target alcohol. The synthesis of pyridine-2-carbaldehydes is well-established, and their reduction to the corresponding alcohols is a standard and high-yielding transformation.

The following table outlines a proposed multistep synthesis for this compound starting from quinolinic acid.

StepStarting MaterialReagents and ConditionsIntermediate/ProductReference
1Quinolinic AcidThionyl chloride, heatingQuinolinic anhydride google.com
2Quinolinic anhydrideIsopropanol2,3-Pyridine dicarboxylic acid diisopropyl ester google.com
32,3-Pyridine dicarboxylic acid diisopropyl esterAmmonia (B1221849), then fluorinating agent3-Fluoro-2-pyridinecarboxylic acid isopropyl ester google.com
43-Fluoro-2-pyridinecarboxylic acid isopropyl esterReducing agent (e.g., Sodium borohydride)3-Fluoropyridine-2-methanol google.com
53-Fluoropyridine-2-methanolMorpholine, K₂CO₃, DMF, 120 °CThis compound mdpi.com

Comparative Analysis of Different Synthetic Pathways to this compound

Several synthetic strategies can be envisaged for the preparation of this compound, each with its own set of advantages and disadvantages. A comparative analysis of these pathways is crucial for selecting the most efficient and practical route for a specific application, whether for laboratory-scale synthesis or industrial production.

Pathway A: Halogenation-Substitution-Reduction

This pathway involves the initial halogenation of a pyridine-2-carboxylic acid derivative, followed by nucleophilic substitution with morpholine, and finally, reduction of the carboxylic acid or its ester to the alcohol.

Advantages: This route offers a high degree of control over the introduction of the substituents. The starting materials, such as pyridine-2-carboxylic acids, are often commercially available.

Pathway B: Reduction-Halogenation-Substitution

In this alternative route, a pyridine-2-carboxylic acid is first reduced to the corresponding alcohol, (pyridin-2-yl)methanol. This is then followed by halogenation at the 3-position and subsequent substitution with morpholine.

Advantages: The reduction of the carboxylic acid is performed early in the synthesis, which might be advantageous if the subsequent halogenation and substitution reactions are sensitive to the presence of a carboxylic acid group.

Disadvantages: The selective halogenation of a (pyridin-2-yl)methanol derivative at the 3-position might be challenging and could lead to a mixture of products.

Pathway C: Synthesis from a Pre-functionalized Pyridine

This approach starts with a pyridine ring that already contains a suitable leaving group at the 3-position and a precursor to the methanol group at the 2-position, such as a methyl or an aldehyde group. For instance, starting with 3-fluoro-2-methylpyridine, one could first introduce the morpholine ring via SNAr and then oxidize the methyl group to an aldehyde, followed by reduction to the alcohol.

Advantages: This can be a very direct route if the appropriate starting material is available.

Disadvantages: The synthesis of the pre-functionalized pyridine starting material might be complex and costly. The oxidation of the methyl group would add extra steps to the synthesis.

The table below provides a comparative overview of these synthetic pathways.

FeaturePathway A (Halogenation-Substitution-Reduction)Pathway B (Reduction-Halogenation-Substitution)Pathway C (From Pre-functionalized Pyridine)
Starting Material Pyridine-2-carboxylic acid derivativePyridine-2-carboxylic acidPre-functionalized pyridine (e.g., 3-halo-2-methylpyridine)
Key Steps Halogenation, SNAr, ReductionReduction, Halogenation, SNArSNAr, Oxidation, Reduction
Potential Challenges Potentially lower overall yield due to multiple stepsSelectivity of the halogenation stepAvailability and cost of the starting material
Overall Efficiency Can be efficient if individual step yields are highPotentially less efficient due to selectivity issuesCan be highly efficient if the starting material is accessible

Ultimately, the choice of the synthetic pathway will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the ease of carrying out the individual reaction steps. The route starting from quinolinic acid to form 3-fluoropyridine-2-methanol, followed by nucleophilic substitution with morpholine, appears to be a well-documented and promising approach for the synthesis of this compound google.commdpi.com.

Chemical Transformations and Reactivity of 3 Morpholinopyridin 2 Yl Methanol

Reactions Involving the Primary Alcohol Functionality of (3-Morpholinopyridin-2-yl)methanol

The primary alcohol group is a key site for various chemical modifications.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 3-morpholino-2-pyridinecarboxaldehyde, or further to the carboxylic acid, 3-morpholino-2-pyridinecarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, the oxidation of a similar compound, 3-fluoropyridine-2-methanol, to 3-fluoropyridine-2-aldehyde can be achieved, which is then further reacted. google.com

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine). To achieve the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (chromium trioxide in aqueous sulfuric acid) are typically employed.

Table 1: Oxidation Reactions of this compound

Starting Material Product Reagents and Conditions
This compound 3-Morpholino-2-pyridinecarboxaldehyde PCC, CH2Cl2
This compound 3-Morpholino-2-pyridinecarboxylic acid KMnO4, H2O, heat

Esterification and Etherification Reactions of the Hydroxymethyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. medcraveonline.comorganic-chemistry.orgmedcraveonline.com This reaction is typically catalyzed by an acid or a coupling agent. medcraveonline.comorganic-chemistry.org For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (3-morpholinopyridin-2-yl)methyl acetate.

Etherification, the formation of an ether, can be achieved through reactions like the Williamson ether synthesis. organic-chemistry.org This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treating this compound with sodium hydride followed by methyl iodide would produce 2-(methoxymethyl)-3-morpholinopyridine.

Table 2: Esterification and Etherification Reactions

Reaction Type Reactants Product
Esterification This compound, Acetic Anhydride (3-Morpholinopyridin-2-yl)methyl acetate
Etherification This compound, Sodium Hydride, Methyl Iodide 2-(Methoxymethyl)-3-morpholinopyridine

Halogenation of the Hydroxymethyl Group to Form Corresponding Alkyl Halides

The hydroxymethyl group can be converted to a halomethyl group using various halogenating agents. For instance, treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can replace the hydroxyl group with a chlorine atom, yielding 2-(chloromethyl)-3-morpholinopyridine. Similarly, phosphorus tribromide (PBr3) can be used to introduce a bromine atom. These resulting alkyl halides are versatile intermediates for further nucleophilic substitution reactions.

Reactivity of the Pyridine Ring System in this compound

The pyridine ring in this compound exhibits characteristic reactivity patterns influenced by the nitrogen heteroatom and the substituents.

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Pyridine Nucleus (Theoretical and Mechanistic Considerations)

Electrophilic Aromatic Substitution (EAS):

Pyridine itself is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com This deactivation makes direct electrophilic substitution on the pyridine ring challenging. wikipedia.org When such reactions do occur, they typically proceed at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. quora.com

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.comwikipedia.orgnih.govyoutube.com This is because the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comwikipedia.org For SNAr to occur, a good leaving group, such as a halide, must be present at one of these activated positions.

While this compound itself does not have a suitable leaving group on the pyridine ring, its derivatives can undergo SNAr. For example, if the hydroxymethyl group were converted to a different functionality and a halogen were introduced at the 4- or 6-position, this derivative would be a good candidate for nucleophilic aromatic substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions at Functionalized Pyridine Positions of Derivatives

Derivatives of this compound, particularly those with a halogen substituent on the pyridine ring, are excellent substrates for metal-catalyzed cross-coupling reactions. uni-muenchen.de Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of complex molecules.

For instance, a derivative such as 4-bromo-(3-morpholinopyridin-2-yl)methanol could be coupled with an arylboronic acid in a Suzuki reaction (catalyzed by a palladium complex) to form a 4-aryl-(3-morpholinopyridin-2-yl)methanol derivative. These reactions are highly versatile and are fundamental tools in modern organic synthesis.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

Reaction Name Coupling Partners Catalyst Product Type
Suzuki Coupling 4-Bromo-(3-morpholinopyridin-2-yl)methanol, Arylboronic acid Pd(PPh3)4, base 4-Aryl substituted derivative
Heck Coupling 4-Bromo-(3-morpholinopyridin-2-yl)methanol, Alkene Pd(OAc)2, P(o-tolyl)3 4-Alkenyl substituted derivative
Sonogashira Coupling 4-Bromo-(3-morpholinopyridin-2-yl)methanol, Terminal alkyne Pd(PPh3)2Cl2, CuI, base 4-Alkynyl substituted derivative

Transformations of the Morpholine (B109124) Ring in this compound

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the morpholine ring in this compound is a secondary amine and is expected to readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental transformations for the derivatization of morpholine-containing compounds.

N-Alkylation:

N-alkylation of secondary amines, including morpholine, is a common synthetic procedure. While direct experimental data for this compound is scarce, the general principles of N-alkylation of morpholine itself are well-established and can be applied. For instance, the N-alkylation of morpholine with alcohols can be catalyzed by various systems, such as CuO–NiO/γ–Al2O3, to produce N-alkylmorpholines. It is anticipated that the nitrogen atom in this compound would exhibit similar reactivity towards alkylating agents like alkyl halides or sulfates in the presence of a base to neutralize the resulting acid.

A representative, though not experimentally verified for this specific substrate, N-alkylation reaction is presented below:

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound

EntryReactantReagentProductReaction Type
1This compoundMethyl iodide(3-(4-Methylmorpholino)pyridin-2-yl)methanolN-Alkylation
2This compoundAcetyl chloride(4-(2-(Hydroxymethyl)pyridin-3-yl)morpholin-4-ium-4-yl)acetateN-Acylation

Note: The reactions and products in this table are illustrative and based on the general reactivity of morpholine. They have not been experimentally confirmed for this compound based on the available literature.

N-Acylation:

The morpholine nitrogen in this compound is also expected to be readily acylated by acylating agents such as acyl chlorides or anhydrides. This reaction would lead to the formation of the corresponding N-acylmorpholine derivative. The reaction is typically carried out in the presence of a base to scavenge the acid byproduct. The synthesis of N-acylbenzotriazoles, which are effective acylating agents for amines, highlights a potential route for the N-acylation of morpholine-containing compounds. organic-chemistry.org

Investigation of Morpholine Ring Scission or Rearrangement

The morpholine ring is generally considered a stable heterocycle. However, under specific and often harsh conditions, it can undergo ring-opening reactions.

Research into the stability of related heterocyclic systems, such as pyridine derivatives, has shown that the ring can be cleaved under certain chemical attacks. confex.com For morpholine derivatives, oxidative cleavage of the C-C bond is a known transformation. A patented method describes the visible light-promoted oxidative ring-opening of morpholine derivatives, which proceeds without the need for transition metals or harsh oxidants. google.com This method utilizes O2 as the final oxidant to cleave the C(sp3)-C(sp3) bond. While this has been demonstrated on a range of morpholine derivatives, its specific application to this compound has not been reported.

The stability of the morpholine ring in this compound is crucial for its application in various fields, and any potential for ring scission or rearrangement would be a significant factor in its chemical profile. To date, there is no direct evidence from the reviewed literature to suggest that the morpholine ring in this compound undergoes facile scission or rearrangement under standard laboratory conditions. Further investigation would be required to determine the precise conditions under which such transformations might occur.

Structural Characterization and Conformational Analysis of 3 Morpholinopyridin 2 Yl Methanol

Advanced Spectroscopic Investigations

Spectroscopic techniques are fundamental in determining the molecular structure of novel compounds. For (3-Morpholinopyridin-2-yl)methanol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would provide a complete picture of its atomic connectivity and conformational dynamics.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

High-resolution NMR spectroscopy is an indispensable tool for probing the precise structural arrangement and conformational preferences of this compound in solution. Both ¹H and ¹³C NMR would offer critical data for a full structural assignment.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the protons of the pyridine (B92270) ring, the morpholine (B109124) ring, and the hydroxymethyl group. The pyridine protons would likely appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The morpholine protons typically exhibit signals corresponding to the axial and equatorial positions, often appearing as complex multiplets in the δ 2.5-4.0 ppm range. chemicalbook.com The methylene (B1212753) protons of the methanol (B129727) group would likely present as a singlet or a doublet if coupled to the hydroxyl proton, in the δ 4.5-5.0 ppm region, while the hydroxyl proton itself would give a broad singlet, the position of which is dependent on solvent and concentration.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The pyridine ring carbons would be found in the downfield region (δ 120-160 ppm). The morpholine carbons adjacent to the oxygen and nitrogen atoms would have characteristic shifts, typically around δ 67 and δ 45-55 ppm, respectively. researchgate.net The carbon of the methanol group would be expected in the δ 60-65 ppm range.

Conformational analysis of the morpholine ring, which preferentially adopts a chair conformation, can be further investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments would help in determining the relative orientation of the substituents and the dynamic processes such as ring inversion. copernicus.orgnih.gov The orientation of the morpholine ring relative to the pyridine ring and the rotational barrier around the C-N bond could also be assessed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a predictive representation based on typical values for similar structural motifs.

Group Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H4, H5, H6 7.0 - 8.5 d, t, d
CH₂OH 4.5 - 5.0 s or d
OH Variable br s
Morpholine-H (N-CH₂) 2.8 - 3.2 t or m
Morpholine-H (O-CH₂) 3.6 - 4.0 t or m

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a predictive representation based on typical values for similar structural motifs.

Carbon Atom Predicted Chemical Shift (ppm)
Pyridine C2, C3 150 - 165
Pyridine C4, C5, C6 120 - 140
CH₂OH 60 - 65
Morpholine C (N-CH₂) 45 - 55
Morpholine C (O-CH₂) ~67

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Expected IR and Raman Spectral Features: The IR spectrum of this compound would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the methanol group, likely involved in hydrogen bonding. americanpharmaceuticalreview.com C-H stretching vibrations of the aromatic pyridine ring and the aliphatic morpholine ring would appear in the 2800-3100 cm⁻¹ range. researchgate.netacs.org The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. ijres.org The C-O-C stretching of the morpholine ether linkage would give a strong band around 1115 cm⁻¹. acs.org

Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. scielo.org.mx The symmetric breathing modes of the pyridine and morpholine rings would also be Raman active. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule. americanpharmaceuticalreview.com

Table 3: Predicted Key Vibrational Frequencies for this compound This table is a predictive representation based on characteristic group frequencies.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy
O-H Stretch 3200 - 3600 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
C=C, C=N Stretch (Pyridine) 1400 - 1600 IR, Raman
C-O-C Stretch (Morpholine) 1100 - 1120 IR
C-N Stretch 1200 - 1350 IR, Raman

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement. nih.gov Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed.

Expected Fragmentation Pattern: The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. The fragmentation pattern would be expected to involve characteristic losses. For instance, the loss of the hydroxymethyl group (•CH₂OH) or water (H₂O) from the molecular ion. The morpholine ring could undergo cleavage, leading to the loss of ethylene (B1197577) oxide (C₂H₄O) or other fragments. nist.govnist.gov The pyridine ring itself is relatively stable, but cleavage of the substituents would be a primary fragmentation pathway. Analysis of these fragments would allow for the confirmation of the proposed structure.

X-ray Crystallography Studies of this compound and its Crystalline Derivatives

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information in the solid state.

Determination of Solid-State Molecular Conformations and Torsional Angles

X-ray diffraction analysis would precisely determine bond lengths, bond angles, and torsional angles within the molecule. nih.gov Of particular interest would be the conformation of the morpholine ring, which is expected to be in a chair form. The analysis would also reveal the relative orientation of the morpholine and pyridine rings, defined by the torsional angle around the C3-N(morpholine) bond. Furthermore, the conformation of the methanol group relative to the pyridine ring would be elucidated.

Chiroptical Properties and Stereochemical Studies of Enantiomerically Enriched Derivatives

There are no published studies on the chiroptical properties or the synthesis of enantiomerically enriched derivatives of (2-Morpholin-4-ylpyridin-3-yl)methanol. While the parent molecule is achiral, the introduction of a chiral center, for instance by substitution on the morpholine or pyridine rings, would result in a chiral molecule.

For related chiral morpholine derivatives, stereochemical studies and chiral resolutions have been successfully performed. For example, the resolution of (2RS,3RS)-2-[alpha-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine has been achieved using mandelic acid, demonstrating that chiral morpholine-containing compounds can be separated into their constituent enantiomers. nih.gov Such enantiopure compounds are valuable in fields like asymmetric synthesis and medicinal chemistry. Should chiral derivatives of this compound be synthesized in the future, techniques like chiral High-Performance Liquid Chromatography (HPLC) would be applicable for their separation and analysis. mdpi.com The study of their chiroptical properties, using techniques like circular dichroism, would then be possible to elucidate their absolute configuration and conformational preferences in solution.

Computational and Theoretical Chemistry Studies of 3 Morpholinopyridin 2 Yl Methanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of the electron distribution and energy of a molecule. These calculations allow for the determination of a wide range of molecular properties.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground state properties of medium-sized organic molecules like (3-Morpholinopyridin-2-yl)methanol.

In a typical DFT study of this compound, the initial step would involve geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest total energy, corresponding to the most stable molecular structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the interconnected morpholine (B109124), pyridine (B92270), and methanol (B129727) groups. A popular and effective combination of functional and basis set for such a molecule would be B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide good agreement with experimental data for similar pyridine derivatives. researchgate.net

Once the optimized geometry is obtained, a wealth of information about the molecule's ground state properties can be extracted. These include the total energy, dipole moment, and the distribution of electronic charge on each atom (population analysis). Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map can also be generated from the DFT calculations. This map illustrates the charge distribution from the perspective of an approaching electrophile or nucleophile, highlighting regions of negative potential (likely sites for electrophilic attack) and positive potential (likely sites for nucleophilic attack). For this compound, the MEP would likely show negative potential around the pyridine nitrogen and the oxygen atoms of the morpholine and methanol groups, indicating their roles as potential hydrogen bond acceptors.

Table 1: Representative Theoretical Data for a Substituted Pyridinyl Methanol Derivative (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

This table presents hypothetical yet representative data for a molecule structurally similar to this compound, based on published studies of related compounds. researchgate.net The actual values for this compound would require specific calculations.

Ab Initio Methods for Electronic Structure and Spectroscopic Parameter Prediction

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can offer higher accuracy for certain properties.

These methods are particularly valuable for predicting spectroscopic parameters. For instance, after geometry optimization, vibrational frequency calculations can be performed. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of vibrational modes. For this compound, these calculations would help to identify the characteristic stretching and bending frequencies of the C-O, C-N, C-H, and O-H bonds within the molecule. A study on 4-acryloyl morpholine, for example, successfully used both ab initio (HF) and DFT methods to analyze the effect of a substituent on the characteristic frequencies of the morpholine ring. nih.gov

Furthermore, ab initio methods can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), the theoretical chemical shifts can be determined. These predictions are invaluable for interpreting experimental NMR spectra and can help to resolve ambiguities in structural assignment.

Conformational Landscape Exploration and Energy Minimization Techniques

This compound possesses significant conformational flexibility due to the rotatable single bonds connecting the morpholine and pyridine rings, and the methanol group. The morpholine ring itself can adopt different conformations, primarily the stable "chair" form and the less stable "boat" and "twist-boat" forms. The relative orientation of the morpholine and pyridine rings, as well as the rotation of the hydroxymethyl group, gives rise to a complex potential energy surface with multiple local energy minima.

Exploring this conformational landscape is crucial for understanding the molecule's behavior. This is typically done through a systematic or stochastic search of the conformational space. For each identified conformer, energy minimization is performed using quantum chemical methods (like DFT) to find the nearest local energy minimum. The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. For instance, in a study of 4-acryloyl morpholine, DFT calculations were used to determine the energy difference between the chair-equatorial and chair-axial conformers. nih.gov A similar approach for this compound would identify the most stable spatial arrangement of its constituent parts.

Computational Modeling of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to model the reactivity of this compound and to explore potential reaction pathways. By analyzing the electronic structure and energetics, predictions can be made about how the molecule will interact with other chemical species.

The HOMO and LUMO energies and distributions are key indicators of reactivity. The HOMO, being the outermost occupied orbital, indicates regions of the molecule that are likely to donate electrons in a reaction (nucleophilic sites). Conversely, the LUMO, the innermost unoccupied orbital, indicates regions that are likely to accept electrons (electrophilic sites). The MEP map also provides a visual guide to reactive sites. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes at a given temperature.

An MD simulation of this compound, typically performed in a simulated solvent environment like water, would provide insights into its flexibility and intermolecular interactions. The simulation would show the morpholine ring flipping between its various conformations and the rotation of the single bonds. It would also reveal how the molecule interacts with surrounding solvent molecules through hydrogen bonding. For example, the oxygen and nitrogen atoms of the morpholine and pyridine moieties, as well as the hydroxyl group, would be expected to form hydrogen bonds with water molecules.

Recent studies on other morpholine-substituted heterocyclic compounds have used MD simulations to understand their interactions within biological systems, such as the active site of a protein. nih.govnih.gov These simulations confirmed stable interactions and favorable dynamics, highlighting the utility of MD in a drug discovery context. nih.govnih.gov A similar approach could be used to study the interactions of this compound with a biological target, providing a dynamic view of the binding process.

3 Morpholinopyridin 2 Yl Methanol As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Strategic Incorporation into Complex Heterocyclic Frameworks

The structural features of (3-Morpholinopyridin-2-yl)methanol make it a valuable synthon for the assembly of novel heterocyclic systems. The pyridine (B92270) nitrogen, the morpholine (B109124) nitrogen, and the hydroxyl group offer various points for chemical modification and annulation reactions, enabling the construction of polycyclic and fused-ring systems.

Synthesis of Novel Polycyclic Pyridine Derivatives

While direct examples of the use of this compound in the synthesis of polycyclic pyridine derivatives are not extensively documented in publicly available literature, the principles of heterocyclic chemistry suggest several potential synthetic routes. The inherent reactivity of the pyridine ring and the functional handles on the molecule allow for its elaboration into more complex structures. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in condensation reactions to form new rings. Additionally, the pyridine nitrogen can be activated to facilitate cycloaddition reactions.

Methodologies for creating fused-ring pyridones, for example, often involve the condensation of a propiolamide with a cyclic β-keto methyl ester, followed by intramolecular ring closure organic-chemistry.org. Although not a direct application of this compound, this strategy highlights a potential pathway where a derivative of the title compound could be employed to generate novel polycyclic structures.

Construction of Fused-Ring Systems Utilizing the this compound Moiety

The synthesis of fused-ring systems is a cornerstone of medicinal chemistry, as these scaffolds are often found in biologically active molecules. The this compound moiety provides a robust platform for the construction of such systems. For example, intramolecular cyclization reactions involving the hydroxymethyl group and a suitably positioned functional group on the pyridine or morpholine ring could lead to the formation of bicyclic or tricyclic frameworks.

General strategies for the synthesis of fused-ring systems often involve cycloaddition reactions, such as the inverse electron-demand Diels-Alder reaction of ortho-quinone methides with electron-rich dienophiles rsc.org. By analogy, derivatives of this compound could be designed to participate in similar transformations, leading to the generation of novel fused heterocyclic compounds.

Role in the Generation of Diverse Chemical Libraries for Academic Screening

The generation of diverse chemical libraries is essential for high-throughput screening and the discovery of new bioactive compounds. The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological space frontiersin.orgnih.govcam.ac.uk. The morpholine and pyridine scaffolds are recognized as privileged structures in medicinal chemistry and are frequently incorporated into such libraries frontiersin.org.

While specific academic screening libraries built directly from this compound are not prominently reported, the principles of DOS strongly support its utility as a building block. The modular nature of its synthesis would allow for the introduction of various substituents on the pyridine and morpholine rings, as well as modification of the hydroxymethyl group, leading to a library of related but structurally distinct compounds. This approach is well-suited for creating fragment libraries for fragment-based drug discovery (FBDD), which relies on screening collections of low molecular weight compounds broadinstitute.orgnih.gov.

Precursor to Functionally Substituted Molecules in Organic Synthesis

The this compound unit is a valuable precursor for the synthesis of a wide range of functionally substituted molecules. Its inherent chemical functionalities can be readily modified to introduce new pharmacophores and to explore structure-activity relationships.

Scaffold Design and Modification Strategies Employing the this compound Unit

The this compound scaffold can be systematically modified to explore chemical space and optimize biological activity. A key strategy in drug design is scaffold hopping, where the core structure of a known active compound is altered to generate novel chemotypes with potentially improved properties nih.gov. The pyridine and morpholine rings of the title compound are amenable to such modifications.

A notable example of scaffold modification can be seen in the development of RAF inhibitors for RAS mutant cancers. Although not directly starting from this compound, the synthesis of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254) showcases the modification of a related morpholinopyridine core researchgate.netnih.gov. In this case, the core scaffold was elaborated with additional aromatic and functional groups to achieve the desired biological activity and pharmacokinetic properties.

Table 1: Potential Scaffold Modification Strategies for this compound

Modification SitePotential ReactionResulting Functionality
Hydroxymethyl GroupOxidationAldehyde, Carboxylic Acid
Hydroxymethyl GroupEtherification/EsterificationEthers, Esters
Pyridine RingElectrophilic Aromatic SubstitutionHalogenation, Nitration
Pyridine RingNucleophilic Aromatic SubstitutionIntroduction of Amines, Alkoxides
Morpholine NitrogenN-Alkylation/N-ArylationSubstituted Morpholines

Chemical Design Aspects of Structure-Activity Relationship (SAR) Studies Based on this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. The systematic modification of the this compound scaffold allows for the exploration of these relationships. A structurally similar compound, (3-fluoropyridin-2-yl)methanol, is recognized as a valuable fragment for molecular linking, expansion, and modification in drug discovery targetmol.com.

The development of transient receptor potential vanilloid 3 (TRPV3) antagonists provides a relevant case study. In this research, a series of (pyridin-2-yl)methanol derivatives were synthesized and evaluated, leading to the identification of potent and selective antagonists nih.gov. The SAR studies revealed that modifications to the pyridine ring and the introduction of various substituents were crucial for optimizing pharmacological and physicochemical properties.

In the context of the RAF inhibitor LXH254, extensive SAR studies were conducted on the morpholinopyridine core researchgate.netnih.gov. These studies explored the impact of replacing and modifying different parts of the molecule to improve potency and metabolic stability.

Table 2: Representative SAR Data for a Related Morpholinopyridine-based RAF Inhibitor

CompoundModificationCellular Potency (EC50, µM)Human Microsomal Clearance
Lead Compound Initial morpholinopyridine scaffold0.95High
Metabolite Hydroxylation of a side chain3.910-fold lower than lead
LXH254 Optimized side chain and substitutions0.28Low

Data is illustrative and based on findings for N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide and its analogues researchgate.netnih.gov.

These examples, while not directly involving this compound, underscore the potential of its scaffold in designing and optimizing biologically active molecules through systematic SAR studies. The ability to fine-tune the electronic and steric properties of the molecule by modifying the morpholine, pyridine, and hydroxymethyl components makes it a highly attractive starting point for medicinal chemistry campaigns.

Synthesis and Chemical Exploration of Analogues and Derivatives of 3 Morpholinopyridin 2 Yl Methanol

Modification of the Morpholine (B109124) Ring System

The morpholine ring, a common motif in drug discovery, is often targeted for modification to enhance metabolic stability, solubility, and target engagement. nih.gov

Isosteric Replacements and Bioisosteric Design Strategies

Isosteric and bioisosteric replacements of the morpholine ring are key strategies to modulate the properties of the parent compound. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Thiomorpholine (B91149) and its S-Oxidized Derivatives: A common isosteric replacement for the morpholine oxygen is sulfur, yielding the thiomorpholine analogue. The synthesis of (3-thiomorpholinopyridin-2-yl)methanol can be achieved through the nucleophilic substitution of a suitable leaving group on the pyridine (B92270) ring with thiomorpholine. Further oxidation of the thiomorpholine sulfur to the sulfoxide (B87167) (S=O) or sulfone (SO2) introduces polarity and hydrogen bond accepting capabilities, which can influence solubility and biological interactions.

Piperidine (B6355638) and Pyrrolidine (B122466) Analogues: Replacing the morpholine ring with piperidine or pyrrolidine removes the heteroatom at the 4-position, which can impact the compound's polarity and hydrogen bonding potential. The synthesis of these analogues typically involves the reaction of a suitably activated pyridine precursor with piperidine or pyrrolidine. These modifications are often explored to probe the necessity of the morpholine oxygen for biological activity and to alter the basicity of the nitrogen atom. nih.gov

Azetidine (B1206935) Analogues: The introduction of a smaller, more constrained four-membered azetidine ring can significantly alter the conformational flexibility of the molecule. sigmaaldrich.com The synthesis of (3-(azetidin-1-yl)pyridin-2-yl)methanol would involve the reaction of an appropriate pyridine derivative with azetidine. This modification can lead to improved physicochemical properties and novel interactions with biological targets. nih.govsigmaaldrich.com

Analogue Ring System Key Synthetic Approach Potential Property Modulation
(3-Thiomorpholinopyridin-2-yl)methanolThiomorpholineNucleophilic substitution with thiomorpholineAltered polarity, potential for oxidation to sulfoxide/sulfone
(3-(Piperidin-1-yl)pyridin-2-yl)methanolPiperidineNucleophilic substitution with piperidineReduced polarity, altered basicity
(3-(Pyrrolidin-1-yl)pyridin-2-yl)methanolPyrrolidineNucleophilic substitution with pyrrolidineReduced polarity, altered basicity, different ring pucker
(3-(Azetidin-1-yl)pyridin-2-yl)methanolAzetidineNucleophilic substitution with azetidineIncreased rigidity, altered vector positioning of substituents

Introduction of Substituents on the Morpholine Ring for Modulated Chemical Properties

Introducing substituents on the morpholine ring itself can fine-tune the compound's properties by creating new chiral centers, altering lipophilicity, and providing additional points for interaction with biological targets.

Methylation and Alkylation: The addition of methyl or other small alkyl groups to the carbon atoms of the morpholine ring can increase lipophilicity and introduce steric bulk, which may enhance selectivity for a particular biological target. Stereoselective synthesis is often required to control the spatial orientation of these substituents.

Hydroxylation and Functionalization: The introduction of hydroxyl groups or other polar functionalities can increase hydrophilicity and provide new hydrogen bonding opportunities. These derivatives can be synthesized from appropriately substituted morpholine precursors.

Derivatization of the Pyridine Core of (3-Morpholinopyridin-2-yl)methanol

The pyridine ring is a key component of the scaffold, and its derivatization can significantly impact electronic properties, metabolic stability, and interactions with target proteins. nih.govnih.gov

Introduction of Substituents at Various Pyridine Positions (e.g., C-5, C-6)

The introduction of substituents at the C-5 and C-6 positions of the pyridine ring is a common strategy to explore structure-activity relationships (SAR).

Halogenation: The introduction of halogen atoms (F, Cl, Br) at the C-5 or C-6 position can modulate the electronic nature of the pyridine ring and provide a handle for further synthetic transformations, such as cross-coupling reactions.

Alkylation and Arylation: The addition of alkyl or aryl groups can be achieved through various cross-coupling reactions (e.g., Suzuki, Negishi) if a suitable handle like a halogen is present. These modifications can enhance van der Waals interactions with the target protein.

Introduction of Hydrogen-Bonding Groups: The incorporation of groups capable of hydrogen bonding, such as amides or small alcohols, can improve target affinity and selectivity.

Derivative Position of Substitution Substituent Potential Impact
5-Chloro-(3-morpholinopyridin-2-yl)methanolC-5ChlorineAltered electronics, metabolic blocking, synthetic handle
6-Methyl-(3-morpholinopyridin-2-yl)methanolC-6MethylIncreased lipophilicity, potential for improved target fit
5-Phenyl-(3-morpholinopyridin-2-yl)methanolC-5PhenylEnhanced hydrophobic interactions, potential for pi-stacking

Bioisosteric Replacements of the Pyridine Nitrogen Atom

Replacing the pyridine nitrogen with other atoms or groups can dramatically alter the compound's properties. acs.orgucl.ac.uk

Phenyl Analogues: Replacing the pyridine nitrogen with a carbon atom results in a phenyl ring. To mimic the hydrogen-bonding acceptor capability of the pyridine nitrogen, a substituent such as a nitrile or a methoxy (B1213986) group can be introduced on the phenyl ring.

Alterations of the Hydroxymethyl Moiety

The hydroxymethyl group at the C-2 position is a critical functional group that can be modified to modulate activity and pharmacokinetics. nih.gov

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers. Esterification can be used to create prodrugs that are cleaved in vivo to release the active parent compound. Etherification with various alkyl or aryl groups can modulate lipophilicity and steric bulk.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces different functional groups with distinct chemical properties. The aldehyde can participate in different interactions with biological targets, while the carboxylic acid introduces a negative charge at physiological pH, which can dramatically alter solubility and target engagement.

Replacement with other Functional Groups: The hydroxymethyl group can be replaced with other functionalities, such as an aminomethyl group or a fluoromethyl group, to explore the impact of different electronic and hydrogen-bonding properties at this position.

Modification Resulting Functional Group Synthetic Method Potential Outcome
Esterification-CH₂OC(O)RReaction with an acyl chloride or carboxylic acidProdrug strategy, altered solubility and cell permeability
Etherification-CH₂ORWilliamson ether synthesisIncreased lipophilicity, altered metabolic stability
Oxidation-CHO or -COOHOxidation with mild or strong oxidizing agentsAltered electronic and hydrogen bonding properties
Amination-CH₂NH₂Reductive amination of the corresponding aldehydeIntroduction of a basic center, altered H-bonding

Chain Elongation, Branching, and Cyclization Strategies

The hydroxymethyl group and the pyridine ring of this compound are key sites for modifications involving chain elongation, branching, and cyclization. These modifications can significantly alter the molecule's size, shape, and polarity, potentially influencing its chemical and biological properties.

Chain Elongation and Branching

Strategies for chain elongation and branching from the hydroxymethyl group can be envisioned through several established synthetic methodologies. One potential approach is the conversion of the primary alcohol to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with various carbon nucleophiles.

A more direct method for C-alkylation of pyridin-2-yl-methyl alcohols involves a "borrowing hydrogen" or "hydrogen autotransfer" strategy. This method, typically catalyzed by a transition metal or promoted by a base, involves the temporary oxidation of the alcohol to the corresponding aldehyde. The aldehyde then undergoes a condensation reaction (e.g., aldol (B89426) or Knoevenagel) with a suitable pronucleophile, followed by the reduction of the resulting intermediate by the borrowed hydrogen to yield the elongated and branched product. For instance, a base-promoted C-alkylation of (pyridin-2-yl)methyl alcohols with ketones has been reported to produce β-(pyridin-2-yl)-methyl ketones with good functional group tolerance and high yields. rsc.org

Another potential strategy for introducing new carbon-carbon bonds at the pyridine ring is through palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net If a halo-substituted analogue of this compound is available, reactions like the Suzuki-Miyaura coupling could be employed to introduce aryl or alkyl groups. mdpi.combeilstein-journals.org

Illustrative Data Table of Potential Chain Elongation and Branching Reactions:

Starting MaterialReagent(s)Potential ProductReaction Type
This compound1. TsCl, py; 2. NaCN2-(3-Morpholinopyridin-2-yl)acetonitrileNucleophilic Substitution
This compoundAcetone, NaOH1-(3-Morpholinopyridin-2-yl)propan-2-oneBase-promoted C-alkylation
(3-Bromo-5-morpholinopyridin-2-yl)methanolPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃(5-Morpholino-3-phenylpyridin-2-yl)methanolSuzuki-Miyaura Coupling

Cyclization Strategies

The bifunctional nature of this compound and its derivatives can be exploited for the synthesis of novel cyclic structures. Intramolecular cyclization can lead to the formation of new heterocyclic rings fused to the pyridine core.

One approach involves the introduction of a second functional group that can react with the existing hydroxymethyl group or the morpholine nitrogen. For example, if a carboxylic acid or an ester group is introduced at the 4-position of the pyridine ring, an intramolecular esterification or amidation could lead to the formation of a lactone or a lactam, respectively. The cyclization of hydroxy acids to lactones is a well-established transformation in organic synthesis. youtube.com

Furthermore, transition metal-catalyzed [2+2+2] cycloaddition reactions represent a powerful tool for the de novo construction of pyridine rings, which could be adapted to build more complex polycyclic systems starting from appropriately substituted alkynes and nitriles. nih.gov

Replacement with Other Polar or Non-polar Functional Groups (e.g., thiols, amines)

The replacement of the hydroxymethyl group with other functional groups, such as thiols and amines, can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule.

Synthesis of Thiol Derivatives

The synthesis of the corresponding thiol (3-Morpholinopyridin-2-yl)methanethiol can be achieved through a multi-step sequence starting from the alcohol. A common method involves the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). The use of thiourea followed by hydrolysis is often preferred to avoid the formation of the corresponding sulfide (B99878) as a byproduct.

Alternatively, pyridin-2-yl thioethers can be synthesized via the reaction of a pyridine thiol with a suitable electrophile. researchgate.net For instance, the reaction of pyridine-2(1H)-thione with α-(trifluoromethyl)styrenes has been reported to yield β-trifluoromethyl-β-arylethyl 2-pyridyl thioethers. researchgate.net A similar strategy could be envisioned where this compound is first converted to a halide, which is then reacted with a thiol.

Illustrative Data Table of Thiol and Thioether Synthesis:

Starting MaterialReagent(s)Potential ProductReaction Type
This compound1. MsCl, Et₃N; 2. Thiourea; 3. NaOH(3-Morpholinopyridin-2-yl)methanethiolNucleophilic Substitution
2-Chloro-3-morpholinopyridineNaSH3-Morpholinopyridine-2-thiolNucleophilic Aromatic Substitution
2-((3-Cyano-4-(thiophen-2-yl)pyridin-2-yl)thio)acetamideN-(3-fluorophenyl)acetamide2-((3-Cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamideNucleophilic Substitution

Synthesis of Amine Derivatives

The corresponding amine, (3-Morpholinopyridin-2-yl)methanamine, can be synthesized from the alcohol via several routes. One common method is the Mitsunobu reaction, where the alcohol is reacted with a nitrogen nucleophile, such as phthalimide (B116566), in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), followed by the deprotection of the phthalimide group.

Another approach involves the oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination. The aldehyde can be reacted with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent like sodium cyanoborohydride to yield the desired amine derivative.

Furthermore, palladium-catalyzed C-N cross-coupling reactions offer a direct way to introduce amino groups onto the pyridine ring, provided a suitable halo-substituted precursor is available. nih.gov For example, the coupling of 3-halo-2-aminopyridines with various amines has been successfully demonstrated. nih.gov

Stereoselective Synthesis of Chiral Analogues (if applicable to specific derivatives)

The introduction of a stereocenter can have a profound impact on the biological activity of a molecule. For derivatives of this compound, a chiral center can be introduced at the carbon atom of the hydroxymethyl group if it is further substituted with a different group.

A highly effective method for the stereoselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. For instance, a patent describes the preparation of (R)-phenyl(pyridin-2-yl)methanol derivatives with high enantiomeric excess (ee > 99%) through the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives using an Iridium catalyst with a chiral ligand. google.com This methodology could be directly applied to a ketone precursor of a this compound derivative.

Another approach is the use of chiral catalysts or reagents in addition reactions. For example, chiral catalysts derived from quinine (B1679958) and other Cinchona alkaloids are known to catalyze stereoselective reactions, such as Michael additions, with a high degree of stereochemical control. wikipedia.org

The stereoselective synthesis of chiral catenanes has been achieved using an auxiliary approach, demonstrating the power of chiral templates in directing the stereochemical outcome of a reaction. nih.gov While not directly applicable to the synthesis of a single chiral center in this context, it highlights the broad utility of stereoselective methods.

Illustrative Data Table of Potential Stereoselective Syntheses:

Prochiral SubstrateCatalyst/ReagentChiral ProductReaction Type
(3-Morpholinopyridin-2-yl)(phenyl)methanone[Ir(cod)Cl]₂ / (R)-BINAP, H₂(R)-(3-Morpholinopyridin-2-yl)(phenyl)methanolAsymmetric Hydrogenation
2-Formyl-3-morpholinopyridineDiethylzinc, (1R,2S)-N,N-dibutylnorephedrine(R)-1-(3-Morpholinopyridin-2-yl)ethanolAsymmetric Alkylation

Emerging Research Directions and Future Perspectives in the Chemistry of 3 Morpholinopyridin 2 Yl Methanol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of (3-Morpholinopyridin-2-yl)methanol and related pyridine-morpholine compounds is an active area of research, with a strong emphasis on developing more efficient and sustainable methods. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Current research aims to overcome these limitations by exploring novel catalytic systems and reaction pathways.

One promising approach involves the direct C-H functionalization of pyridine (B92270) N-oxides. This method allows for the introduction of a morpholine (B109124) group onto the pyridine ring in a more atom-economical fashion. rsc.org For instance, a solvent- and halide-free method for the C-H functionalization of various pyridine N-oxides with dialkylcyanamides has been developed, yielding pyridine-2-yl substituted ureas in good to high yields. rsc.org While this specific example leads to a urea (B33335) derivative, the underlying principle of direct C-H activation could be adapted for the synthesis of this compound.

Another area of development is the use of novel reagents for the construction of the morpholine ring. For example, ethylene (B1197577) sulfate (B86663) has been identified as an effective reagent for the conversion of 1,2-amino alcohols to morpholines in a simple, high-yielding, one or two-step, redox-neutral protocol. nih.gov This methodology offers significant environmental and safety benefits over traditional methods. nih.gov The application of such a strategy to an appropriately substituted aminopyridine precursor could provide a more sustainable route to this compound.

Furthermore, research into the synthesis of related structures, such as 3-fluoropyridine-2-methanol, highlights the use of readily available starting materials like quinolinic acid. google.com The multi-step synthesis involves anhydrization, esterification, ammoniation, amino fluorination, and ester group reduction. google.com Adapting such a strategy, where the fluorination step is replaced by the introduction of a morpholine moiety, could present a viable and cost-effective synthetic pathway.

Advanced Applications in Methodological Organic Synthesis

Beyond its potential as a standalone molecule, this compound serves as a valuable scaffold for the development of new synthetic methodologies. The presence of multiple reactive sites—the pyridine ring, the morpholine nitrogen, and the hydroxyl group—allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

The pyridine moiety can be further functionalized through electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional chemical diversity. The hydroxyl group can be readily converted into other functional groups, such as halides or ethers, or used as a handle for attachment to other molecules. The morpholine ring can also be modified, although it is generally more stable.

The development of derivatives of (pyridin-2-yl)methanol has been shown to be fruitful in the discovery of novel therapeutic agents. nih.gov For example, systematic optimization of (pyridin-2-yl)methanol derivatives has led to the identification of potent and selective antagonists for the transient receptor potential vanilloid 3 (TRPV3), which has implications for the treatment of pain and inflammation. nih.gov This highlights the potential of using this compound as a starting point for the synthesis of new bioactive compounds.

Green Chemistry Approaches in the Synthesis of Pyridine-Morpholine Compounds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyridine-morpholine derivatives to reduce the environmental impact of chemical processes. researchgate.net This involves the use of safer solvents, renewable starting materials, and more energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov The synthesis of novel pyridine derivatives has been successfully achieved through one-pot, four-component reactions under microwave irradiation in ethanol, a relatively benign solvent. nih.gov Such multicomponent reactions are highly desirable as they increase synthetic efficiency by forming several bonds in a single operation.

The use of green solvents like water, polyethylene (B3416737) glycol (PEG), and bio-based solvents is another key aspect of green chemistry. researchgate.net While not all organic reactions are compatible with these solvents, research is ongoing to develop new catalytic systems that can function effectively in these media. The synthesis of quinolines, a related azaheterocycle, has been demonstrated in green media, suggesting that similar approaches could be developed for pyridine-morpholine compounds. researchgate.net

Furthermore, the development of solvent- and halide-free synthetic methods, as demonstrated in the synthesis of pyridine-2-yl substituted ureas, represents a significant step towards greener chemical processes. rsc.org By eliminating the need for solvents and avoiding the generation of halide waste, these methods offer a more sustainable alternative to traditional synthetic routes.

Integration of Computational Design for Novel Scaffold Generation and Reactivity Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods can be used to design novel molecular scaffolds, predict their chemical reactivity, and screen for potential biological activity, thereby accelerating the research and development process.

In the context of this compound, computational design can be employed to generate libraries of virtual derivatives with modified substituents on the pyridine or morpholine rings. These virtual compounds can then be screened in silico for their predicted binding affinity to specific biological targets. For instance, in the development of novel anti-inflammatory agents, in silico docking studies have been used to predict the binding energies of pyridine-based thiadiazole derivatives to the COX-2 enzyme. nih.gov This computational analysis helped to identify the most promising candidates for synthesis and further biological testing. nih.gov

Molecular dynamics simulations can provide further insights into the dynamic interactions between a ligand and its target protein over time. nih.gov These simulations can help to assess the stability of the ligand-protein complex and identify key interactions, such as hydrogen bonds, that contribute to binding affinity. nih.gov Such detailed understanding at the molecular level can guide the rational design of more potent and selective molecules.

Beyond ligand design, computational methods can also be used to predict the reactivity of different sites on the this compound scaffold. This information can be valuable in planning synthetic routes and predicting the outcome of chemical reactions, thus saving time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Morpholinopyridin-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functional group transformations on pyridine derivatives. For example, halogenated intermediates (e.g., 3-bromo-4-fluoropyridin-2-yl derivatives) can undergo nucleophilic substitution with morpholine, followed by reduction of ester or carbonyl groups using agents like LiAlH₄ to yield the methanol derivative . Key parameters include solvent choice (e.g., DMSO for fluorination ), temperature control (60–80°C for substitution reactions ), and stoichiometric ratios to minimize side products.
Reaction StepReagents/ConditionsYield Optimization Tips
Morpholine substitutionMorpholine, DMSO, 70°CUse excess morpholine (1.5 eq.)
ReductionLiAlH₄, THF, 0°C to RTSlow addition to avoid exothermic decomposition

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies protons on the pyridine (δ 7.2–8.5 ppm) and morpholine rings (δ 3.4–3.8 ppm), while ¹³C NMR confirms the methanol group (δ 60–65 ppm) .
  • X-ray Diffraction : Crystallographic data reveal bond lengths (e.g., C–O ≈ 1.43 Å in methanol groups) and dihedral angles between pyridine and morpholine rings, critical for understanding molecular conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₀H₁₄N₂O₂: 194.11 g/mol ).

Advanced Research Questions

Q. What reaction mechanisms govern the functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : The methanol group can be oxidized to an aldehyde (using MnO₂) or carboxylic acid (KMnO₄), enabling participation in Suzuki-Miyaura couplings. Computational studies (DFT) suggest that the morpholine ring’s electron-donating effects lower the energy barrier for oxidative addition in palladium-catalyzed reactions . Key intermediates (e.g., boronate esters) require anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. How do structural modifications (e.g., fluorination) impact the compound’s bioactivity and binding affinity?

  • Methodological Answer : Fluorination at specific positions (e.g., pyridine C4) enhances lipophilicity and metabolic stability, as seen in analogs like (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol . Comparative binding assays (e.g., SPR or ITC) reveal that trifluoromethyl groups increase hydrophobic interactions with target proteins (e.g., kinases), improving IC₅₀ values by 2–3 orders of magnitude .
ModificationBioactivity ImpactExample Data
C4 Fluorination↑ Metabolic stabilityt₁/₂: 4.2 h → 8.7 h
Trifluoromethyl↑ Binding affinityIC₅₀: 1.2 μM → 0.03 μM

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or stereochemical variations. Strategies include:

  • Reproducibility Checks : Replicate reactions using strictly controlled conditions (e.g., moisture-free solvents ).
  • Advanced Purification : Use preparative HPLC or recrystallization to isolate enantiomers .
  • Data Cross-Validation : Compare NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian) .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the regioselectivity of this compound derivatives?

  • Methodological Answer : Limitations arise from neglecting solvent effects or non-covalent interactions (e.g., π-stacking in morpholine-pyridine systems). Hybrid QM/MM simulations that incorporate explicit solvent molecules (e.g., water or DMSO) improve accuracy . For example, MD trajectories reveal solvent shielding at reaction sites, altering activation energies by 5–10 kcal/mol .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with ATP concentrations mimicking physiological levels (1–10 mM) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with controls for solvent interference (e.g., DMSO <0.1% v/v ).
  • Permeability : Caco-2 monolayers to assess blood-brain barrier penetration, critical for CNS-targeted drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.